2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a phenolic group, which can contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol typically involves the condensation of 5-nitrofuraldehyde with 4-propylphenol in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamino derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Formation of nitroso or hydroxylamino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenolic derivatives
Scientific Research Applications
2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}urea
- 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}nicotinic acid
- 2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}thiazolidin-4-one derivatives .
Uniqueness
2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol is unique due to its combination of a nitrofuran moiety and a phenolic group, which imparts distinct chemical and biological properties. This combination allows it to undergo a variety of chemical reactions and exhibit potent antimicrobial activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]-4-propylphenol |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-10-4-6-13(17)12(8-10)15-9-11-5-7-14(20-11)16(18)19/h4-9,17H,2-3H2,1H3 |
InChI Key |
HADAUTVGXOIBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.